2,2,6-Trimethyloctane

Description

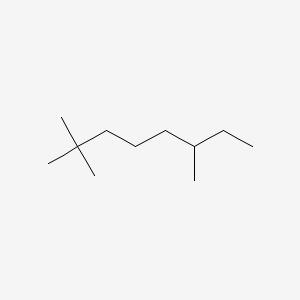

Structure

3D Structure

Properties

IUPAC Name |

2,2,6-trimethyloctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-6-10(2)8-7-9-11(3,4)5/h10H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIHFQKVSFKHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334819 | |

| Record name | 2,2,6-Trimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62016-28-8 | |

| Record name | 2,2,6-Trimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,6-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6-Trimethyloctane is a branched-chain alkane with the chemical formula C₁₁H₂₄. As a member of the alkane family, it is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms. This structure results in a nonpolar molecule with physical properties primarily governed by weak intermolecular van der Waals forces. Understanding these properties is crucial for its application as a solvent, in fuel compositions, or as a reference compound in various analytical techniques. This guide provides a comprehensive overview of the key physical properties of 2,2,6-trimethyloctane, details the experimental methods for their determination, and illustrates the relationships between its molecular structure and physical characteristics.

Quantitative Physical Properties

The physical properties of 2,2,6-trimethyloctane have been determined through various experimental and computational methods. The following table summarizes the key quantitative data available for this compound. It is important to note that some variations exist in the reported values, which can be attributed to differences in experimental conditions and measurement techniques.

| Physical Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][2][3][4] |

| Molecular Weight | 156.31 g/mol | [1][2][4][5] |

| Density | 0.7349 g/cm³ to 0.742 g/cm³ | [1][3][6][7] |

| Boiling Point | 172.3 °C to 174 °C (at 760 mmHg) | [1][3][6][7] |

| Melting Point | -57.06 °C (estimated) | [1][2][6] |

| Refractive Index | 1.4134 to 1.416 | [1][2][3][6] |

| Flash Point | 52.7 °C | [1][3][7] |

| Vapor Pressure | 1.78 mmHg at 25 °C | [1][3] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents. | [8][9][10] |

Experimental Protocols for Determination of Physical Properties

The accurate determination of physical properties is fundamental to the characterization of a chemical compound. The following are detailed methodologies for the key experiments used to measure the physical properties of alkanes like 2,2,6-trimethyloctane.

1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound like 2,2,6-trimethyloctane, the boiling point is a key indicator of its volatility.

-

Apparatus: A standard distillation apparatus is used, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The heating mantle is turned on, and the liquid is heated to a gentle boil.

-

As the vapor rises and surrounds the thermometer bulb, the temperature will stabilize. This stable temperature, at which the liquid is actively boiling and condensing in the condenser, is recorded as the boiling point.

-

The atmospheric pressure is also recorded, as the boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

-

2. Density Measurement

Density is the mass per unit volume of a substance and is an important physical property for material characterization and purity assessment.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a digital density meter.

-

Procedure (using a pycnometer):

-

The pycnometer is cleaned, dried, and its empty mass is accurately weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as deionized water.

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer. All measurements should be performed at a constant temperature.

-

3. Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is often used for identification and purity checks.

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the 2,2,6-trimethyloctane sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Logical Relationships of Physical Properties

The physical properties of an alkane are not independent but are logically interconnected, stemming from its molecular structure. The following diagram illustrates these relationships for 2,2,6-trimethyloctane.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,2,6-trimethyloctane | 62016-28-8 [chemnet.com]

- 4. 2,2,6-Trimethyloctane | C11H24 | CID 522006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,2,6-Trimethyloctane CAS#: 62016-28-8 [m.chemicalbook.com]

- 7. 2,2,6-trimethyloctane | CAS#:62016-28-8 | Chemsrc [chemsrc.com]

- 8. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 9. physical properties of alkanes [unacademy.com]

- 10. byjus.com [byjus.com]

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,2,6-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 2,2,6-trimethyloctane, a branched alkane with the chemical formula C₁₁H₂₄. This document details its molecular geometry, spectroscopic data, and relevant experimental protocols, presented in a format tailored for scientific professionals.

Chemical Structure and Identification

2,2,6-Trimethyloctane is a saturated hydrocarbon featuring an eight-carbon chain (octane) with three methyl group substituents at the 2, 2, and 6 positions.[1][2] Its structure is characterized by a tertiary carbon at the 6-position and a quaternary carbon at the 2-position.

| Identifier | Value | Source |

| IUPAC Name | 2,2,6-Trimethyloctane | [1] |

| CAS Number | 62016-28-8 | [1][2] |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1] |

| Canonical SMILES | CCC(C)CCCC(C)(C)C | [1] |

| InChI | InChI=1S/C11H24/c1-6-10(2)8-7-9-11(3,4)5/h10H,6-9H2,1-5H3 | [1] |

| InChIKey | NBIHFQKVSFKHGH-UHFFFAOYSA-N | [1] |

Bonding and Molecular Geometry

The bonding in 2,2,6-trimethyloctane consists exclusively of single covalent bonds between carbon-carbon and carbon-hydrogen atoms. All carbon atoms in the molecule are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. This leads to bond angles that are approximately 109.5°.

Visualization of the Chemical Structure of 2,2,6-Trimethyloctane

Caption: Ball-and-stick model of 2,2,6-trimethyloctane.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of 2,2,6-trimethyloctane.

Mass Spectrometry

The mass spectrum of 2,2,6-trimethyloctane is characterized by extensive fragmentation, which is typical for branched alkanes. The molecular ion peak (m/z 156) is often of very low abundance or absent. Fragmentation is favored at the branching points to form more stable carbocations.

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

Proposed Mass Spectrometry Fragmentation Pathway of 2,2,6-Trimethyloctane

References

An In-depth Technical Examination of 2,2,6-Trimethyloctane (CAS Number: 62016-28-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6-Trimethyloctane, a branched-chain alkane with the CAS number 62016-28-8, represents a molecule of interest within the broader class of saturated hydrocarbons. While specific, in-depth research on this particular isomer is limited in publicly accessible literature, this guide provides a foundational understanding of its physicochemical properties based on established principles of organic chemistry. This document serves as a starting point for researchers and professionals, outlining the expected characteristics and potential areas of investigation for this compound.

Chemical and Physical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₂₄ | --- |

| Molecular Weight | 156.31 g/mol | --- |

| Boiling Point | ~175-185 °C | Estimated based on the boiling points of other undecane (B72203) isomers. Branching typically lowers the boiling point compared to the straight-chain alkane (n-undecane, 196 °C). |

| Density | ~0.74-0.76 g/cm³ | Alkanes are less dense than water. The exact value depends on temperature. |

| Vapor Pressure | Low | Expected to have low volatility at room temperature due to its relatively high molecular weight. |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether, benzene). | "Like dissolves like" principle. As a nonpolar molecule, it will not readily dissolve in polar solvents like water. |

| Appearance | Colorless liquid | At standard temperature and pressure. |

Potential Synthetic Routes

While specific industrial synthesis protocols for 2,2,6-Trimethyloctane are not documented, general methods for the synthesis of branched alkanes can be applied. A plausible laboratory-scale synthesis could involve a Grignard reaction followed by reduction.

Experimental Protocol: Hypothetical Synthesis via Grignard Reaction

This protocol outlines a potential, non-optimized method for the synthesis of 2,2,6-Trimethyloctane.

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

tert-Butyl methyl ketone (Pinacolone)

-

Anhydrous HCl

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings.

-

Add a small amount of dry diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-4-methylpentane in dry diethyl ether via a dropping funnel. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (4-methylpentylmagnesium bromide).

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of tert-butyl methyl ketone in dry diethyl ether to the Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the organic layer with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

-

Dehydration and Reduction:

-

Treat the crude alcohol with a strong acid (e.g., concentrated sulfuric acid or by bubbling anhydrous HCl gas) to facilitate dehydration, forming a mixture of alkenes.

-

Isolate the alkene mixture.

-

Perform a catalytic hydrogenation of the alkene mixture using a Pd/C catalyst under a hydrogen atmosphere to yield 2,2,6-Trimethyloctane.

-

-

Purification:

-

The final product can be purified by fractional distillation.

-

Workflow of the Hypothetical Synthesis

Caption: Hypothetical synthetic workflow for 2,2,6-Trimethyloctane.

Potential Applications and Areas for Research

Given the lack of specific research on 2,2,6-Trimethyloctane, its potential applications can be inferred from its structural class.

-

Fuel and Lubricant Additive: Branched alkanes are known to improve the octane (B31449) rating of gasoline and are components of various lubricants due to their good flow properties at low temperatures.

-

Reference Standard: In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), pure isomers of alkanes are often used as reference standards for the identification of components in complex mixtures like petroleum distillates.

-

Solvent: Its nonpolar nature makes it a potential solvent for nonpolar compounds, although its low volatility might limit its use in applications requiring easy removal of the solvent.

Logical Relationship for Research Initiation

Caption: Logical workflow for initiating research on 2,2,6-Trimethyloctane.

Safety and Handling

As with all alkanes, 2,2,6-Trimethyloctane should be handled with appropriate safety precautions.

-

Flammability: It is expected to be a flammable liquid. Keep away from heat, sparks, and open flames.

-

Inhalation: Inhalation of high concentrations of vapor may cause dizziness, nausea, and respiratory irritation. Use in a well-ventilated area or with a fume hood.

-

Skin/Eye Contact: May cause mild irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

2,2,6-Trimethyloctane (CAS 62016-28-8) is a chemical compound for which specific, detailed experimental data is not widely available. This guide has provided a comprehensive overview based on established chemical principles, including predicted properties, a plausible synthetic route, and potential areas for future research. For professionals in drug development, while this alkane is unlikely to have direct pharmacological activity, its properties as a potential nonpolar solvent or excipient could be of interest, though this would require extensive toxicological evaluation. Further empirical investigation is necessary to fully characterize this molecule and unlock any potential applications.

An In-depth Technical Guide on 2,2,6-Trimethyloctane: Molecular Formula and Weight

This technical guide provides a comprehensive overview of the molecular formula and weight of 2,2,6-trimethyloctane, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for the determination of these properties and a logical workflow for compound characterization.

Core Molecular Data

2,2,6-Trimethyloctane is a branched alkane with the molecular formula C11H24.[1][2][3][4][5] Its molecular weight is approximately 156.31 g/mol .[1][3][6]

Quantitative Data Summary

The fundamental molecular and physical properties of 2,2,6-trimethyloctane are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C11H24[1][2][3][4][5] |

| Molecular Weight | 156.31 g/mol [1][3] |

| Monoisotopic Mass | 156.187800766 Da[3][6] |

| CAS Registry Number | 62016-28-8[1][2][5] |

| Boiling Point | 172.3 - 174 °C[1][5] |

| Density | 0.7349 - 0.742 g/cm³[1][5] |

| Flash Point | 52.7 °C[1][5] |

Experimental Protocols

The determination of the molecular formula and weight of a volatile organic compound like 2,2,6-trimethyloctane is typically achieved through a combination of elemental analysis and mass spectrometry.

Protocol 1: Determination of Empirical and Molecular Formula via Combustion Analysis

This protocol outlines the steps to determine the empirical formula of a hydrocarbon through combustion analysis. The molecular formula is then deduced using the molecular weight obtained from mass spectrometry.

Objective: To determine the mass percentages of carbon and hydrogen in 2,2,6-trimethyloctane to establish its empirical and molecular formula.

Methodology:

-

Sample Preparation: A precisely weighed sample of the compound (e.g., 0.30g) is placed in a tin or silver capsule.

-

Combustion: The sample is combusted in a furnace at a high temperature (typically around 1000-1200°C) in the presence of excess oxygen. This process converts all carbon in the sample to carbon dioxide (CO2) and all hydrogen to water (H2O).

-

Product Separation and Absorption: The gaseous combustion products are passed through a series of absorption tubes.

-

The first tube contains a desiccant (e.g., magnesium perchlorate) to absorb the water.

-

The second tube contains a substance (e.g., sodium hydroxide (B78521) on a solid support) to absorb the carbon dioxide.

-

-

Mass Determination: The absorption tubes are weighed before and after the combustion process. The increase in mass of each tube corresponds to the mass of H2O and CO2 produced, respectively.

-

Calculation of Elemental Composition:

-

From the mass of CO2, the mass and percentage of carbon in the original sample are calculated.

-

From the mass of H2O, the mass and percentage of hydrogen in the original sample are calculated.

-

-

Empirical Formula Determination: The mass percentages are converted to molar ratios to find the simplest whole-number ratio of atoms, which gives the empirical formula.

-

Molecular Formula Determination: The molecular weight is determined independently via mass spectrometry (see Protocol 2). The molecular formula is an integer multiple of the empirical formula. This integer is found by dividing the experimentally determined molecular weight by the mass of the empirical formula.[3]

Protocol 2: Determination of Molecular Weight by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the use of GC-MS for the separation and identification of 2,2,6-trimethyloctane and the determination of its molecular weight.

Objective: To confirm the identity and determine the precise molecular weight of 2,2,6-trimethyloctane.

Methodology:

-

Sample Introduction: A small, diluted sample of the volatile compound is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Chromatographic Separation:

-

An inert carrier gas (e.g., helium or hydrogen) carries the vaporized sample through a long, thin capillary column (e.g., 100 m).

-

The column is coated with a stationary phase (typically a non-polar material for alkane analysis). Separation occurs based on the differential partitioning of compounds between the stationary phase and the mobile gas phase, which is largely dependent on their boiling points and interaction with the stationary phase.

-

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where a high-energy electron beam bombards the molecules, causing them to ionize and fragment. For branched alkanes where the molecular ion might be weak or absent in EI, softer ionization techniques like Chemical Ionization (CI) can be used to better preserve the molecular ion.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The mass spectrum provides two key pieces of information:

-

Molecular Ion Peak: The peak with the highest m/z value often represents the intact molecular ion (M+), directly indicating the molecular weight of the compound.

-

Fragmentation Pattern: The other peaks in the spectrum result from the fragmentation of the molecule. This pattern is a unique fingerprint that helps to elucidate the compound's structure. For branched alkanes, preferential fragmentation occurs at the branch points, aiding in structure confirmation.[7]

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of an unknown volatile hydrocarbon such as 2,2,6-trimethyloctane, from initial analysis to final structural confirmation.

Caption: Workflow for Hydrocarbon Identification.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,2,6-Trimethyloctane

This technical guide provides a comprehensive overview of the boiling point and density of 2,2,6-trimethyloctane, tailored for researchers, scientists, and professionals in drug development. This document compiles available data, outlines general experimental methodologies for the determination of these properties, and presents logical workflows for these procedures.

Physicochemical Data of 2,2,6-Trimethyloctane

2,2,6-Trimethyloctane is a branched alkane with the molecular formula C₁₁H₂₄. The physical properties of this compound are critical for its application and handling in various research and industrial settings.

Table 1: Boiling Point and Density of 2,2,6-Trimethyloctane

| Physical Property | Value | Units | Conditions |

| Boiling Point | 172.3[1][2] | °C | at 760 mmHg |

| 174[3] | °C | Not specified | |

| Density | 0.742[1][2] | g/cm³ | Not specified |

| 0.7349[3] | g/cm³ | Not specified |

Experimental Protocols for Determination of Physicochemical Properties

While specific experimental protocols for 2,2,6-trimethyloctane are not detailed in the provided literature, general and widely accepted methods for determining the boiling point and density of liquid organic compounds, such as alkanes, are well-established.

1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] For alkanes, which are nonpolar, the boiling point is influenced by London dispersion forces; a higher molecular weight generally corresponds to a higher boiling point.[4][5]

A common and efficient method for determining the boiling point of a small sample is the Thiele tube method or the capillary method .[5][6]

-

Apparatus Setup: A small amount of the liquid sample (less than 0.5 mL) is placed in a small test tube or vial.[6] A capillary tube, sealed at one end, is inverted and placed into the sample.[6] This setup is attached to a thermometer.

-

Heating: The assembly is heated, often in a Thiele tube containing mineral oil, to ensure uniform heat distribution.[6]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.[6] The heat source is then removed, and the liquid is allowed to cool.

-

Boiling Point Measurement: The boiling point is the temperature at which the liquid begins to enter the capillary tube.[5] This occurs when the vapor pressure of the sample equals the external atmospheric pressure. It is crucial to record the barometric pressure at the time of the experiment as boiling point is pressure-dependent.[4]

2. Density Determination

The density of a substance is its mass per unit volume. For liquids like 2,2,6-trimethyloctane, density can be determined using various techniques, with modern methods offering high precision.

-

Vibrating Tube Densitometer: This is a common and accurate method for measuring the density of liquids.[7] The principle involves a U-shaped tube that is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with the sample liquid. The density of the sample is then calculated from the change in the oscillation frequency.

-

Molecular Simulation: In addition to experimental measurements, computational methods such as molecular dynamics simulations can be employed to predict the density of n-alkanes with good agreement with experimental values.[8] These simulations model the interactions between molecules to derive macroscopic properties.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the boiling point and density of a liquid sample like 2,2,6-trimethyloctane.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination via Vibrating Tube Densitometer.

References

- 1. 2,2,6-trimethyloctane | CAS#:62016-28-8 | Chemsrc [chemsrc.com]

- 2. 2,2,6-trimethyloctane | 62016-28-8 [chemnet.com]

- 3. lookchem.com [lookchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,2,6-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2,6-trimethyloctane (CAS No. 62016-28-8), a branched alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] This document collates available and predicted spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a valuable resource for substance identification and characterization.

Data Presentation

The following tables summarize the key quantitative spectral data for 2,2,6-trimethyloctane. It is important to note that where experimental data was not publicly available, predicted values based on established principles of spectroscopy have been provided and are duly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹³C NMR Spectral Data (Predicted)

Due to the absence of publicly available experimental data, the following ¹³C NMR chemical shifts for 2,2,6-trimethyloctane are predicted based on the analysis of its molecular structure and typical chemical shift ranges for alkanes.[3][4] The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

| Carbon Atom Assignment | Predicted Chemical Shift (δ) [ppm] | Carbon Type |

| C1 (CH₃) | ~9 | Primary (CH₃) |

| C2 (C) | ~32 | Quaternary (C) |

| C3 (CH₂) | ~45 | Secondary (CH₂) |

| C4 (CH₂) | ~21 | Secondary (CH₂) |

| C5 (CH₂) | ~37 | Secondary (CH₂) |

| C6 (CH) | ~30 | Tertiary (CH) |

| C7 (CH₂) | ~39 | Secondary (CH₂) |

| C8 (CH₃) | ~11 | Primary (CH₃) |

| C2-CH₃ (x2) | ~29 | Primary (CH₃) |

| C6-CH₃ | ~20 | Primary (CH₃) |

1.1.2. ¹H NMR Spectral Data (Predicted)

Similarly, the ¹H NMR spectral data is predicted, outlining the expected chemical shifts, multiplicities, and coupling constants.[5][6]

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H1 (CH₃) | ~0.85 | Triplet (t) | ~7.0 | 3H |

| H3 (CH₂) | ~1.25 | Multiplet (m) | - | 2H |

| H4 (CH₂) | ~1.15 | Multiplet (m) | - | 2H |

| H5 (CH₂) | ~1.35 | Multiplet (m) | - | 2H |

| H6 (CH) | ~1.50 | Multiplet (m) | - | 1H |

| H7 (CH₂) | ~1.10 | Multiplet (m) | - | 2H |

| H8 (CH₃) | ~0.88 | Triplet (t) | ~7.0 | 3H |

| C2-CH₃ (x2) | ~0.86 | Singlet (s) | - | 6H |

| C6-CH₃ | ~0.84 | Doublet (d) | ~6.5 | 3H |

Mass Spectrometry (MS)

The electron ionization mass spectrometry (EI-MS) data for 2,2,6-trimethyloctane is available from the NIST WebBook.[7] The spectrum is characterized by fragmentation of the parent alkane. The most abundant fragments are listed below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment Ion |

| 57 | 100% (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| 56 | High | [C₄H₈]⁺ |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

| 41 | Moderate | [C₃H₅]⁺ (allyl cation) |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

| 156 | Low | [C₁₁H₂₄]⁺ (Molecular Ion) |

Infrared (IR) Spectroscopy

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C-H Bend (CH₃ and CH₂) | 1450 - 1470 | Medium |

| C-H Bend (CH₃, asymmetric) | ~1375 | Medium |

| C-C Stretch | Not typically prominent | Weak |

Experimental Protocols

Standardized protocols for the acquisition of spectral data for alkanes are described below.

NMR Spectroscopy

-

Sample Preparation: A sample of 2,2,6-trimethyloctane (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, with the spectrometer tuned to the appropriate carbon frequency (e.g., 75 MHz for a 300 MHz instrument). A proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral window is used, and a larger number of scans (e.g., 1024 or more) are often required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (GC-MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC). A dilute solution of 2,2,6-trimethyloctane in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC, where it is vaporized and separated from other components.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 2,2,6-trimethyloctane, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a sample cell.

-

Data Acquisition: The prepared sample is placed in the beam of an infrared spectrometer (typically a Fourier-transform infrared, FTIR, instrument). The instrument scans a range of infrared frequencies (typically 4000 to 400 cm⁻¹), and the absorption of radiation by the sample is measured. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the spectral analysis of 2,2,6-trimethyloctane.

References

- 1. 2,2,6-Trimethyloctane | C11H24 | CID 522006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Alkanes | OpenOChem Learn [learn.openochem.org]

- 6. benchchem.com [benchchem.com]

- 7. Octane, 2,2,6-trimethyl- [webbook.nist.gov]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

An In-depth Technical Guide to the Thermodynamic Properties of 2,2,6-Trimethyloctane

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2,6-trimethyloctane, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the relationships between core thermodynamic concepts.

Introduction

2,2,6-Trimethyloctane (C₁₁H₂₄) is a branched-chain alkane. An understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for various applications, including chemical process design, combustion analysis, and as a component in fuel and lubricant formulations. Due to a lack of extensive experimental data for this specific isomer, this guide leverages established computational estimation methods alongside general experimental protocols for alkanes to provide a thorough thermodynamic profile.

Core Thermodynamic Properties

The fundamental thermodynamic properties of a substance dictate its behavior under varying conditions of temperature and pressure. For 2,2,6-trimethyloctane, these properties provide insight into its stability and energy content.

Data Presentation

The following tables summarize the estimated thermodynamic properties of 2,2,6-trimethyloctane. Given the scarcity of direct experimental measurements, values have been calculated using the highly regarded Benson group-additivity method and the Joback method. These methods rely on the summation of contributions from individual molecular groups to estimate the overall properties of the molecule.

Table 1: Estimated Standard Thermodynamic Properties of 2,2,6-Trimethyloctane at 298.15 K

| Property | Symbol | Benson Method Value | Joback Method Value[1] | Units |

| Standard Enthalpy of Formation (gas) | ΔH°f (g) | -345.2 | -284.40 | kJ/mol |

| Standard Molar Entropy (gas) | S° (g) | 485.9 | - | J/(mol·K) |

| Molar Heat Capacity (gas) | Cₚ (g) | 258.3 | 362.01 (at 447.41 K) | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (gas) | ΔG°f (g) | 42.14 | 42.14 | kJ/mol |

Table 2: Temperature-Dependent Ideal Gas Heat Capacity of 2,2,6-Trimethyloctane (Joback Method) [1]

| Temperature (K) | Molar Heat Capacity (Cₚ) (J/(mol·K)) |

| 447.41 | 362.01 |

| 476.60 | 379.83 |

| 505.80 | 396.84 |

| 534.99 | 413.06 |

| 564.18 | 428.53 |

| 593.38 | 443.27 |

| 622.57 | 457.31 |

Methodologies: Experimental and Computational

The determination of thermodynamic properties for compounds like 2,2,6-trimethyloctane can be approached through both experimental measurements and computational estimations.

Experimental Protocols

1. Enthalpy of Formation (ΔH°f): Combustion Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly using its enthalpy of combustion.

-

Principle: The substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

-

Apparatus: A high-pressure stainless steel "bomb," a water bath with a stirrer, a high-precision thermometer (e.g., a platinum resistance thermometer), and an ignition system.

-

Procedure:

-

A precisely weighed sample of 2,2,6-trimethyloctane (typically around 1 gram) is placed in a crucible inside the bomb.

-

A fuse wire is positioned to be in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system (C_cal) is predetermined by combusting a substance with a known enthalpy of combustion, such as benzoic acid.

-

The heat released by the combustion (q_comb) is calculated using the formula: q_comb = -C_cal * ΔT, where ΔT is the corrected temperature rise.

-

The standard enthalpy of combustion (ΔH°c) is then calculated on a molar basis.

-

Finally, the standard enthalpy of formation (ΔH°f) is determined using Hess's Law: ΔH°f (C₁₁H₂₄) = 11 * ΔH°f (CO₂) + 12 * ΔH°f (H₂O) - ΔH°c (C₁₁H₂₄) where the standard enthalpies of formation of CO₂ and H₂O are known.

-

2. Heat Capacity (Cₚ): Adiabatic Calorimetry

-

Principle: A known quantity of heat is supplied to a sample in a thermally isolated environment (adiabatic), and the resulting temperature increase is measured.

-

Apparatus: An adiabatic calorimeter, which consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample cell to prevent heat loss. A precise heater and a temperature sensor are integrated into the sample cell.

-

Procedure:

-

A known mass of 2,2,6-trimethyloctane is placed in the sample cell.

-

The system is cooled to the starting temperature (often near absolute zero for determining standard entropy).

-

A known amount of electrical energy (heat) is supplied to the sample through the heater for a specific duration.

-

The temperature of the sample is measured before and after the heat input, once thermal equilibrium is re-established.

-

The heat capacity at a given temperature is calculated as Cₚ = q / ΔT, where q is the heat supplied and ΔT is the change in temperature.

-

This process is repeated in small temperature increments to determine the heat capacity as a function of temperature.

-

3. Standard Molar Entropy (S°)

Standard molar entropy is determined by integrating the heat capacity data from 0 K to the standard temperature of 298.15 K.

-

Procedure:

-

The heat capacity (Cₚ) is measured as a function of temperature (T) from as close to 0 K as possible up to 298.15 K using adiabatic calorimetry.

-

The entropy at a given temperature is calculated by integrating Cₚ/T with respect to temperature: S(T) = ∫(0 to T) [Cₚ(T')/T'] dT'.

-

For any phase transitions (e.g., melting) that occur below 298.15 K, the entropy of the transition (ΔS_trans = ΔH_trans / T_trans) must be added.

-

Computational Methodologies

1. Benson Group Additivity Method

This is a widely used and reliable method for estimating the thermodynamic properties of organic molecules in the gas phase.

-

Principle: The method assumes that the thermodynamic properties of a molecule can be calculated by summing the contributions of its constituent polyvalent atomic groups. Each group's contribution is a value that has been empirically derived from experimental data of many related compounds.

-

Workflow for 2,2,6-Trimethyloctane:

-

Decomposition into Groups: The molecule is broken down into its constituent groups. For 2,2,6-trimethyloctane, the groups are:

-

3 x C-(C)(H)₃ (primary carbons bonded to a tertiary carbon)

-

1 x C-(C)₃(H) (tertiary carbon bonded to three other carbons)

-

1 x C-(C)₄ (quaternary carbon bonded to four other carbons)

-

3 x C-(C)₂(H)₂ (secondary carbons)

-

1 x C-(C)(H)₂ (secondary carbon bonded to a primary carbon)

-

-

Summation of Group Values: The tabulated values for the enthalpy of formation, entropy, and heat capacity for each group are summed.

-

Symmetry Corrections (for Entropy): A correction term of -R * ln(σ) is applied to the entropy calculation, where R is the gas constant and σ is the symmetry number of the molecule.

-

2. Joback Method

The Joback method is another group contribution method for estimating various thermodynamic and physical properties.

-

Principle: Similar to the Benson method, it involves breaking down the molecule into functional groups and summing their contributions. The Joback method provides parameters for a wider range of properties but is generally considered less accurate for complex hydrocarbons compared to the Benson method.

-

Workflow: The process is analogous to the Benson method, involving the decomposition of the molecule into its Joback groups and summing the corresponding group contributions for each property.

Visualization of Thermodynamic Relationships

The following diagrams illustrate the conceptual relationships between the core thermodynamic properties and the workflow for their estimation.

Caption: Relationship between key thermodynamic state functions.

Caption: Experimental workflow for determining thermodynamic properties.

Caption: Workflow for group additivity estimation of properties.

References

An In-Depth Technical Guide to the Synthesis of 2,2,6-Trimethyloctane: Discovery and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,6-trimethyloctane, a branched alkane with applications as a solvent and fuel component. While the historical record of its initial discovery and synthesis is not extensively documented in readily available literature, this paper compiles and analyzes potential synthetic routes based on established organic chemistry principles and related industrial processes. This document details plausible experimental protocols, presents key quantitative data for the compound, and visualizes the logical flow of potential synthetic strategies.

Introduction

2,2,6-Trimethyloctane is a saturated acyclic hydrocarbon with the chemical formula C₁₁H₂₄.[1][2][3] As a member of the highly branched alkane family, it exhibits properties desirable in fuels, such as a high octane (B31449) rating, and serves as a non-polar solvent in various chemical applications. The structural complexity of 2,2,6-trimethyloctane, featuring two quaternary carbons, necessitates specific synthetic strategies to achieve its targeted construction. This guide explores the most probable historical and modern approaches to its synthesis, providing detailed procedural outlines and relevant physicochemical data.

Physicochemical Properties of 2,2,6-Trimethyloctane

A summary of the key physical and chemical properties of 2,2,6-trimethyloctane is presented in Table 1. This data is essential for the design of experimental procedures, particularly for purification and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₄ | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [1][2][3] |

| CAS Number | 62016-28-8 | [1][2][3] |

| Boiling Point | 172.3 - 174 °C at 760 mmHg | [1][4][5] |

| Density | 0.742 g/cm³ | [1][5] |

| Flash Point | 52.7 °C | [1][4] |

| Refractive Index | 1.416 | [1][5] |

Historical Context and Discovery

The precise historical details of the first synthesis of 2,2,6-trimethyloctane are not well-documented in prominent scientific literature. It is likely that its initial preparation was not a landmark discovery but rather a result of broader research into the synthesis and properties of branched alkanes, which gained significant momentum with the development of high-octane fuels in the early to mid-20th century. Key advancements in synthetic organic chemistry, such as the Wurtz reaction, Grignard reactions, and organocuprate couplings, provided the foundational methods for constructing such complex hydrocarbon skeletons.

Potential Synthetic Methodologies

Wurtz-type Coupling Reaction

The Wurtz reaction, involving the coupling of two alkyl halides in the presence of sodium metal, offers a straightforward, albeit often low-yielding, approach to forming carbon-carbon bonds.[6][7][8][9][10] A plausible route to 2,2,6-trimethyloctane would involve the coupling of a neopentyl-type halide with a secondary alkyl halide.

Hypothetical Experimental Protocol:

-

Preparation of Reactants: Synthesize 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride) and 2-chloro-4-methylhexane.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2 equivalents of finely sliced sodium metal to anhydrous diethyl ether.

-

Initiation: Add a small crystal of iodine to activate the sodium surface.

-

Addition of Alkyl Halides: A mixture of 1 equivalent of 1-chloro-2,2-dimethylpropane and 1 equivalent of 2-chloro-4-methylhexane is added dropwise to the stirred suspension of sodium in ether.

-

Reaction: The reaction mixture is gently refluxed for several hours.

-

Workup: After cooling, the excess sodium is carefully quenched with ethanol, followed by the addition of water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The product, 2,2,6-trimethyloctane, is isolated by fractional distillation.

Expected Challenges: The primary drawback of using two different alkyl halides in a Wurtz reaction is the formation of a mixture of products (R-R, R'-R', and R-R'), which would necessitate careful purification.[6]

Caption: Hypothetical Wurtz-type coupling for 2,2,6-trimethyloctane synthesis.

Grignard Reagent Addition followed by Reduction

A more controlled approach involves the use of a Grignard reagent to form a new carbon-carbon bond, creating an alcohol intermediate that can then be reduced to the corresponding alkane.

Hypothetical Experimental Protocol:

-

Grignard Reagent Formation: Prepare a Grignard reagent from 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) and magnesium turnings in anhydrous diethyl ether.

-

Carbonyl Addition: Add 4-methyl-2-hexanone (B86756) dropwise to the cooled Grignard solution.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed, and dried.

-

Purification of Alcohol: The resulting tertiary alcohol, 2,2,6-trimethyl-4-octanol, is purified by distillation.

-

Reduction to Alkane: The purified alcohol is converted to the corresponding tosylate, which is then reduced to 2,2,6-trimethyloctane using a reducing agent such as lithium aluminum hydride.

Caption: Grignard reaction pathway for 2,2,6-trimethyloctane synthesis.

Organocuprate (Gilman Reagent) Coupling

Organocuprate reagents are known for their ability to couple with alkyl halides, providing a powerful method for forming carbon-carbon bonds with higher selectivity than the Wurtz reaction.[11][12][13][14][15]

Hypothetical Experimental Protocol:

-

Preparation of Gilman Reagent: Prepare lithium di(isobutyl)cuprate by reacting two equivalents of isobutyllithium (B1630937) with one equivalent of copper(I) iodide in anhydrous diethyl ether at low temperature.

-

Coupling Reaction: Add 1-bromo-3,3-dimethylpentane (B1339466) to the Gilman reagent solution and allow the reaction to proceed.

-

Workup: The reaction is quenched with aqueous ammonium chloride. The organic layer is extracted, washed, and dried.

-

Purification: The product, 2,2,6-trimethyloctane, is isolated by fractional distillation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,2,6-Trimethyloctane | C11H24 | CID 522006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. 2,2,6-trimethyloctane | 62016-28-8 [chemnet.com]

- 6. adichemistry.com [adichemistry.com]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

2,2,6-Trimethyloctane: A Review of Health and Safety Information

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available health and safety information for 2,2,6-trimethyloctane. It is intended for informational purposes for a technical audience and should not be substituted for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). For detailed and substance-specific guidance, always refer to the manufacturer's SDS.

Introduction

2,2,6-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. It is a colorless liquid with a characteristic strong odor and is classified as a flammable liquid. While specific toxicological data for this compound is limited in publicly accessible literature, this guide synthesizes the available information on its physical and chemical properties, general safety and handling procedures, and first-aid measures. The lack of detailed experimental health effects data underscores the need for careful handling and adherence to general laboratory safety protocols.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,2,6-trimethyloctane is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for implementing appropriate safety measures.

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| Appearance | Colorless liquid |

| Odor | Strong |

| Boiling Point | 172.3 °C to 174 °C at 760 mmHg[1][2] |

| Flash Point | 52.7 °C[1][2] |

| Density | 0.7349 to 0.742 g/cm³[1][2] |

| Vapor Pressure | 1.78 mmHg at 25 °C[2] |

| Refractive Index | 1.4134 to 1.416[1][2] |

Health and Safety Information

GHS Classification

The globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for 2,2,6-trimethyloctane is primarily as a Flammable Liquid, Category 3 . This indicates that it is a liquid with a flash point of ≥ 23 °C and ≤ 60 °C. Other specific health hazard classifications are not well-established.

Hazard and Precautionary Statements

Based on its flammability, the following general hazard and precautionary statements apply:

| Type | Statement |

| Hazard Statement | H226: Flammable liquid and vapor. |

| Precautionary Statement (Prevention) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take action to prevent static discharges. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary Statement (Response) | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| Precautionary Statement (Storage) | P403+P235: Store in a well-ventilated place. Keep cool. |

| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Specific experimental protocols for the toxicological assessment of 2,2,6-trimethyloctane are not available in the reviewed literature. For general guidance on the toxicological testing of hydrocarbons, researchers should refer to established OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing. These guidelines provide standardized procedures for assessing various endpoints, including:

-

Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 404

-

Eye Irritation/Corrosion: OECD Test Guideline 405

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with 2,2,6-trimethyloctane.

Handling

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Keep away from ignition sources such as heat, sparks, and open flames.

-

Use non-sparking tools and take precautionary measures against static discharge.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from heat and direct sunlight.

First-Aid Measures

In case of exposure to 2,2,6-trimethyloctane, the following first-aid measures are recommended. Seek medical attention if symptoms persist.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Chemical Spill Response

The following diagram illustrates a general workflow for responding to a chemical spill, which is applicable to 2,2,6-trimethyloctane.

Conclusion

While 2,2,6-trimethyloctane has established physical and chemical properties, there is a significant lack of publicly available, detailed toxicological data. It is classified as a flammable liquid and should be handled with the appropriate precautions to avoid ignition and exposure. The information provided in this guide is based on general principles of chemical safety and the limited data available for this specific compound. Researchers, scientists, and drug development professionals should exercise caution, adhere to standard laboratory safety practices, and consult the manufacturer's Safety Data Sheet before handling 2,2,6-trimethyloctane.

References

An In-depth Technical Guide to Branched Alkane Isomerism and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles of isomerism and nomenclature of branched alkanes. It is intended for an audience with a foundational understanding of organic chemistry, offering in-depth explanations, detailed experimental protocols, and structured data for practical application in research and development.

Introduction to Alkane Isomerism

Alkanes are acyclic saturated hydrocarbons with the general formula C\nH{2n+2}.[1] While the simplest alkanes, methane (B114726), ethane, and propane, have only one possible arrangement of atoms, alkanes with four or more carbon atoms can exist as isomers—molecules that share the same molecular formula but have different structural arrangements.[2] This phenomenon of isomerism is a fundamental concept in organic chemistry, as different isomers of the same compound can exhibit distinct physical, chemical, and biological properties.[2] The number of possible isomers increases dramatically with the number of carbon atoms.[3][4]

Types of Isomerism in Branched Alkanes

Isomerism in alkanes can be broadly categorized into two main types: structural (or constitutional) isomerism and conformational isomerism.

Structural Isomerism

Structural isomers, also known as constitutional isomers, are compounds that have the same molecular formula but differ in the connectivity of their atoms.[3][5] In the context of alkanes, this means the carbon atoms are linked together in different orders, leading to straight-chain (n-alkanes) and branched-chain structures.[3][5]

For example, the molecular formula C\4H{10} corresponds to two structural isomers: n-butane and isobutane (B21531) (systematically named 2-methylpropane).[3] n-butane has a linear chain of four carbon atoms, whereas isobutane has a branched structure.[3] Similarly, C\5H{12} exists as three structural isomers: n-pentane, isopentane (B150273) (2-methylbutane), and neopentane (B1206597) (2,2-dimethylpropane).[2] The number of constitutional isomers for alkanes grows rapidly with the carbon number, as illustrated in the table below.

| Molecular Formula | Number of Carbon Atoms | Number of Possible Structural Isomers |

|---|---|---|

| CH\_4 | 1 | 1 |

| C\_2H\_6 | 2 | 1 |

| C\_3H\_8 | 3 | 1 |

| C\4H\{10} | 4 | 2 |

| C\5H\{12} | 5 | 3 |

| C\6H\{14} | 6 | 5 |

| C\7H\{16} | 7 | 9 |

| C\8H\{18} | 8 | 18 |

| C\9H\{20} | 9 | 35 |

| C\{10}H\{22} | 10 | 75 |

| C\{20}H\{42} | 20 | 366,319 |

| C\{30}H\{62} | 30 | 4,111,846,763 |

| C\{40}H\{82} | 40 | 62,481,801,147,341 |

The relationship between different types of isomers can be visualized as a logical hierarchy.

Conformational Isomerism

Conformational isomers, or conformers, are different spatial arrangements of the same molecule that can be interconverted by rotation about single bonds.[6][7] This rotation around C-C sigma bonds is generally free, leading to a multitude of possible conformations.[6] However, these rotations are not entirely without energy barriers due to torsional strain and steric interactions.[8]

The study of the energy changes that a molecule undergoes as its bonds rotate is called conformational analysis.[9] Newman projections are a common way to visualize the conformations of a molecule by looking down a specific carbon-carbon bond.[10]

For ethane, the two most significant conformations are the staggered and eclipsed forms.[6] The staggered conformation is more stable (lower in energy) because the C-H bonds on adjacent carbons are as far apart as possible, minimizing repulsive forces.[6][8] The eclipsed conformation is less stable (higher in energy) due to the close proximity of the C-H bonds.[6][8] The energy difference between these two conformations is approximately 3 kcal/mol.[7][8]

Butane has more complex conformational possibilities due to the presence of methyl groups.[9] When viewing down the C2-C3 bond, key conformations include:

-

Anti: The two methyl groups are 180° apart. This is the most stable conformation.[9]

-

Gauche: The two methyl groups are 60° apart. This conformation is less stable than the anti due to steric hindrance between the methyl groups.[9]

-

Eclipsed: The methyl groups and hydrogens are aligned. These are the least stable conformations.

The relative energies of these conformations determine the most likely shapes a molecule will adopt at a given temperature.

IUPAC Nomenclature of Branched Alkanes

A systematic method for naming organic compounds is essential for clear communication. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for this purpose.[5][11]

The IUPAC nomenclature for alkanes follows a stepwise process:

-

Identify the Parent Chain: Find the longest continuous chain of carbon atoms. This chain determines the base name of the alkane (e.g., hexane (B92381) for a six-carbon chain).[11][12]

-

Number the Parent Chain: Number the carbon atoms of the parent chain starting from the end that gives the substituents the lowest possible numbers.[11][13]

-

Identify and Name Substituents: Name the groups attached to the parent chain. Alkyl groups are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methane becomes methyl).[12]

-

Assemble the Name:

-

List the substituents alphabetically.[11]

-

Use prefixes such as "di-", "tri-", "tetra-", etc., if the same substituent appears more than once. These prefixes are not considered when alphabetizing.[11][12]

-

Use numbers (locants) to indicate the position of each substituent on the parent chain.[14]

-

Separate numbers from letters with hyphens and numbers from numbers with commas.[14]

-

The following flowchart illustrates the IUPAC naming process for a branched alkane.

Physical Properties of Alkane Isomers

Structural isomers exhibit different physical properties due to their different shapes.[2] Branching generally lowers the boiling point and raises the melting point compared to the corresponding straight-chain isomer.[5]

-

Boiling Point: Straight-chain alkanes have larger surface areas, leading to stronger van der Waals forces between molecules and thus higher boiling points.[5] Branching creates more compact, spherical shapes with smaller surface areas, resulting in weaker intermolecular forces and lower boiling points.[5]

-

Melting Point: The effect on melting point is more complex. More symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points. For example, the highly symmetrical neopentane has a higher melting point than n-pentane.

-

Density and Viscosity: The density and viscosity of liquid alkanes generally increase with molecular weight.[6]

The following table summarizes key physical properties of some common alkane isomers.

| Alkane | Molecular Formula | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

|---|---|---|---|---|---|

| Butane | C\4H\{10} | Butane | -0.5 | -138.3 | 0.573 (liquid) |

| Isobutane | C\4H\{10} | 2-Methylpropane | -11.7 | -159.6 | 0.551 (liquid) |

| Pentane | C\5H\{12} | Pentane | 36.1 | -129.7 | 0.626 |

| Isopentane | C\5H\{12} | 2-Methylbutane | 27.7 | -159.9 | 0.620 |

| Neopentane | C\5H\{12} | 2,2-Dimethylpropane | 9.5 | -16.6 | 0.591 |

| Hexane | C\6H\{14} | Hexane | 68.7 | -95.3 | 0.659 |

| 2-Methylpentane | C\6H\{14} | 2-Methylpentane | 60.3 | -153.7 | 0.653 |

| 3-Methylpentane | C\6H\{14} | 3-Methylpentane | 63.3 | -118 | 0.664 |

| 2,2-Dimethylbutane | C\6H\{14} | 2,2-Dimethylbutane | 49.7 | -99.9 | 0.649 |

| 2,3-Dimethylbutane | C\6H\{14} | 2,3-Dimethylbutane | 58.0 | -128.5 | 0.662 |

Experimental Protocols

The separation and identification of alkane isomers are crucial in many industrial and research applications. Various experimental techniques are employed for these purposes.

Separation of Alkane Isomers

-

Principle: This technique separates compounds based on differences in their boiling points. For alkane isomers with small boiling point differences, a distillation column with a high number of theoretical plates is required.

-

Protocol for Separation of n-Butane and Isobutane:

-

A mixture of n-butane and isobutane is fed into a distillation column.

-

The column is heated, causing the more volatile isobutane (lower boiling point) to vaporize and rise up the column.

-

The less volatile n-butane remains in the liquid phase and moves down the column.

-

By carefully controlling the temperature and pressure, high-purity streams of isobutane can be collected from the top of the column and n-butane from the bottom.

-

-

Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Different isomers will have different retention times in the GC column.

-

General Protocol for Alkane Isomer Analysis:

-

A small volume of the alkane mixture is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column.

-

The column is coated with a stationary phase that interacts differently with the various isomers.

-

The separated isomers elute from the column at different times (retention times) and are detected. The peak areas in the resulting chromatogram are proportional to the amount of each isomer.

-

Identification and Characterization of Alkane Isomers

-

Principle: This powerful technique combines the separation capabilities of GC with the identification power of mass spectrometry. As each isomer elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, producing a unique mass spectrum that can be used for identification.

-

Protocol for GC-MS Analysis of an Alkane Mixture:

-

The alkane mixture is separated using a gas chromatograph as described above.

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

The molecules are ionized and fragmented.

-

The resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

The mass spectra are compared to spectral libraries for positive identification of the isomers.[15]

-

-

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).[10] Different isomers will produce distinct NMR spectra due to differences in the chemical environments of their hydrogen and carbon atoms.[10]

-

Procedure for Differentiating Alkane Isomers:

-

A solution of the purified isomer is prepared in a suitable deuterated solvent.

-

The sample is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired.

-

The number of signals, their chemical shifts, and their splitting patterns provide information about the connectivity and symmetry of the molecule, allowing for the differentiation of isomers.

-

-

Boiling Point Determination (Thiele Tube Method):

-

A small amount of the liquid alkane is placed in a small test tube.

-

An inverted capillary tube is placed in the test tube.

-

The apparatus is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

-

-

Melting Point Determination (Capillary Method):

Conclusion

The isomerism of branched alkanes is a cornerstone of organic chemistry with significant implications for the physical and chemical properties of these compounds. A thorough understanding of the different types of isomerism and the systematic IUPAC nomenclature is essential for scientists and researchers. The experimental techniques outlined in this guide provide the necessary tools for the separation, identification, and characterization of alkane isomers, enabling further research and development in fields ranging from petrochemicals to pharmaceuticals.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. byjus.com [byjus.com]

- 6. passmyexams.co.uk [passmyexams.co.uk]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Boiling Point Of Alkanes [unacademy.com]

- 13. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]

- 14. vurup.sk [vurup.sk]

- 15. ec.europa.eu [ec.europa.eu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,6-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,2,6-trimethyloctane, a branched alkane. The information presented is intended for use by qualified professionals in a laboratory or industrial setting. Two primary synthetic strategies are outlined: a targeted synthesis via a Grignard reaction, suitable for producing a specific isomer, and an industrial approach involving oligomerization followed by hydrogenation, which typically yields a mixture of isomers.

Synthesis Pathways Overview

The synthesis of 2,2,6-trimethyloctane can be approached through several routes. For high-purity applications, a targeted synthesis using a Grignard reagent is recommended. For applications where a mixture of branched alkanes is acceptable, such as in fuel additives, an industrial method involving the oligomerization of C4 olefins followed by hydrogenation is more common.

Pathway 1: Grignard Reagent Based Synthesis

This pathway offers a controlled method for constructing the specific carbon skeleton of 2,2,6-trimethyloctane. The proposed synthesis involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

Reaction Scheme:

-

Grignard Reaction: 4,4-dimethyl-2-pentanone (B109323) reacts with isobutylmagnesium bromide.

-

Dehydration: The resulting tertiary alcohol is dehydrated to form an alkene.

-

Hydrogenation: The alkene is hydrogenated to yield 2,2,6-trimethyloctane.

Pathway 2: Industrial Synthesis via Oligomerization and Hydrogenation

In industrial settings, branched alkanes are often produced through the dimerization or oligomerization of light olefins, such as isobutylene, followed by hydrogenation. This process typically results in a mixture of isomers. The oligomerization of isobutylene, often in the presence of an acid catalyst, can produce a mixture of C8 olefins (isooctenes). These can be further reacted or the resulting mixture hydrogenated to produce the corresponding alkanes. While not specific for 2,2,6-trimethyloctane, this pathway is relevant for the bulk production of similar branched alkanes.

Reaction Scheme:

-

Oligomerization: Isobutylene is dimerized to form a mixture of isooctenes.

-

Hydrogenation: The isooctene mixture is hydrogenated to produce a mixture of isooctanes, which may include 2,2,6-trimethyloctane among other isomers.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis pathways. Please note that yields for the Grignard pathway are estimates based on typical reaction efficiencies, as specific literature values for this exact synthesis were not found.

| Parameter | Pathway 1: Grignard Synthesis (Estimated) | Pathway 2: Industrial Oligomerization/Hydrogenation |

| Starting Materials | 4,4-dimethyl-2-pentanone, Isobutylmagnesium bromide | Isobutylene |

| Key Intermediates | 2,2,6-trimethyl-4-octanol, 2,2,6-trimethyl-3-octene | Isooctene mixture |

| Catalyst | Grignard: None; Hydrogenation: Pd/C or PtO₂ | Oligomerization: Acid catalyst (e.g., Zeolite, H₂SO₄) |

| Reaction Temperature | Grignard: 0-35°C; Hydrogenation: Room Temperature | Oligomerization: 50-150°C |

| Reaction Pressure | Grignard: Atmospheric; Hydrogenation: 1-5 atm H₂ | Oligomerization: 10-30 atm |

| Overall Yield | 60-70% | >80% (for mixed isomers) |

| Purity of Target | High (>95% after purification) | Low (part of a complex mixture) |

Experimental Protocols

Protocol 1: Grignard Reagent Synthesis of 2,2,6-Trimethyloctane

This protocol describes a laboratory-scale synthesis of 2,2,6-trimethyloctane.

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Anhydrous diethyl ether

-

4,4-dimethyl-2-pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663)

-

Sulfuric acid (concentrated)

-

Palladium on carbon (10%) or Platinum(IV) oxide

-

Hydrogen gas

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Hydrogenation apparatus

Procedure:

Step 1: Preparation of Isobutylmagnesium Bromide

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (2.4 g, 0.1 mol).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of isobutyl bromide (13.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel. The reaction should be initiated gently with warming if necessary.

-

Once the reaction has started, add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting grey solution is the Grignard reagent.